molecular formula C18H15NO4 B3326540 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid CAS No. 261522-33-2

2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid

Cat. No. B3326540
CAS RN: 261522-33-2
M. Wt: 309.3 g/mol
InChI Key: DIKJMEPNMBFUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid” is a chemical compound with the molecular formula C18H15NO4 . It is a building block used in the field of chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C=C(NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O)C(O)=O . This indicates that the molecule contains a fluorene moiety attached to an acrylic acid moiety via a methoxy carbonyl amine linkage.

Advantages and Limitations for Lab Experiments

The use of Fmoc-amino acid in peptide synthesis has several advantages over other methods. It allows for the synthesis of peptides with high purity and yields, and it is compatible with a wide range of amino acids. However, the synthesis process can be time-consuming and requires specialized equipment and expertise. Additionally, Fmoc-amino acid is expensive, which can limit its use in some labs.

Future Directions

There are several future directions for the use of Fmoc-amino acid in scientific research. One area of interest is the development of new methods for peptide synthesis that are faster, more efficient, and more cost-effective. Another area of interest is the use of Fmoc-amino acid in the synthesis of cyclic peptides, which have potential applications in drug discovery. Additionally, Fmoc-amino acid could be used in the synthesis of peptide-based materials for biomedical applications, such as tissue engineering and drug delivery.
Conclusion:
In conclusion, Fmoc-amino acid is an important building block in the synthesis of peptides and proteins for scientific research applications. Its use in solid-phase peptide synthesis has revolutionized the field of peptide synthesis, making it faster, more efficient, and more cost-effective. While there are limitations to its use, such as cost and expertise, there are many future directions for the use of Fmoc-amino acid in scientific research, including the development of new methods for peptide synthesis and the synthesis of peptide-based materials for biomedical applications.

Scientific Research Applications

Fmoc-amino acid is widely used in the synthesis of peptides and proteins for various scientific research applications. It is particularly useful in the field of drug discovery, where it is used to synthesize peptide-based drugs. Fmoc-amino acid is also used in the study of protein-protein interactions, protein folding, and protein engineering. Its use in solid-phase peptide synthesis has revolutionized the field of peptide synthesis, making it faster, more efficient, and more cost-effective.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,1,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKJMEPNMBFUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid
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2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid
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2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid
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2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid
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2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid
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2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acrylic acid

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